molecular formula C18H15N3O3 B11210896 4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide

4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide

Cat. No.: B11210896
M. Wt: 321.3 g/mol
InChI Key: STIOQQLLDQRYOQ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide is a complex organic compound featuring a quinoline core, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline core. This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki coupling, using a boronic acid derivative of pyridine and a halogenated quinoline intermediate.

    Functional Group Modifications: The prop-2-enyl group and the hydroxy and oxo functionalities can be introduced through various organic transformations, including aldol condensation and selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Conversion of hydroxy to carbonyl groups.

    Reduction: Conversion of oxo to hydroxy groups.

    Substitution: Introduction of nitro or halogen groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It may serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings allow for strong binding interactions, while the functional groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide: Lacks the pyridine ring, which may reduce its binding affinity and specificity.

    N-(3-pyridinyl)-3-quinolinecarboxamide: Lacks the hydroxy and oxo groups, potentially altering its chemical reactivity and biological activity.

    4-hydroxy-2-oxo-1-prop-2-enyl-quinoline: Lacks the carboxamide group, which may affect its solubility and interaction with biological targets.

Uniqueness

4-hydroxy-2-oxo-1-prop-2-enyl-N-(3-pyridinyl)-3-quinolinecarboxamide is unique due to the combination of its functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-prop-2-enyl-N-pyridin-3-ylquinoline-3-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-2-10-21-14-8-4-3-7-13(14)16(22)15(18(21)24)17(23)20-12-6-5-9-19-11-12/h2-9,11,22H,1,10H2,(H,20,23)

InChI Key

STIOQQLLDQRYOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O

Origin of Product

United States

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